
(1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a compound with complex structural elements, combining azetidine, piperazine, and tetrahydrofuran moieties. This structure implies potential interactions within chemical and biological systems, making it an intriguing target for synthetic and medicinal chemists.
Synthetic routes and reaction conditions:
Synthetic Route: This compound can be synthesized through a series of reactions starting from commercially available precursors
Reaction Conditions: A typical synthetic pathway might involve:
Formation of the azetidine ring via cyclization reactions.
Piperazine formation through nucleophilic substitution.
Introduction of the sulfonyl group using sulfonation reactions.
Coupling of the azetidinyl and piperazinyl cores under controlled conditions to form the final product.
Industrial production methods:
Large-scale production requires optimization of the reaction steps to ensure high yield and purity. This can involve the use of continuous flow reactors to maintain reaction conditions and reduce the formation of by-products. Solvent selection, temperature control, and reaction time are critical factors.
Types of reactions:
Oxidation and Reduction: The compound's multiple functional groups provide various sites for oxidation and reduction.
Substitution Reactions: The azetidinyl and piperazinyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions:
Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Conditions include acid or base catalysis for substitution reactions, with precise control over temperature and pH.
Major products:
Oxidation can yield sulfone derivatives.
Reduction may produce sulfides or altered carbonyl functionalities.
Substitution reactions can lead to various modified azetidine or piperazine derivatives.
Aplicaciones Científicas De Investigación
This compound has extensive applications:
Chemistry: Utilized as a building block for more complex molecules due to its functional group versatility.
Biology: Studied for potential activity as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for pharmaceutical applications, particularly in drug design targeting specific biological pathways.
Industry: Potential use as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Safety and Hazards
The safety and hazards of a compound depend on its reactivity and biological activity. This compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Proper safety precautions should be taken when handling this compound.
Mecanismo De Acción
The compound's effects are largely dependent on its interaction with specific molecular targets:
Molecular Targets: It may act on enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The precise pathways are subject to ongoing research but may involve inhibition or activation of key metabolic or signaling pathways.
Comparación Con Compuestos Similares
Compounds with azetidinyl or piperazinyl groups such as 1-(1-Azetidinyl)-4-(tetrahydrofuran-2-carbonyl)piperazine.
Sulfonyl-containing compounds like (1-Methylsulfonyl)piperazine derivatives.
Uniqueness:
The combination of methylsulfonyl, azetidin-3-yl, and tetrahydrofuran-2-carbonyl functionalities makes this compound unique, offering distinct properties and reactivity profiles compared to other similar compounds. Its structural complexity allows for diverse chemical interactions, potentially leading to novel applications in various fields.
Propiedades
IUPAC Name |
[4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-23(20,21)17-9-11(10-17)13(18)15-4-6-16(7-5-15)14(19)12-3-2-8-22-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBMIQLSOHSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
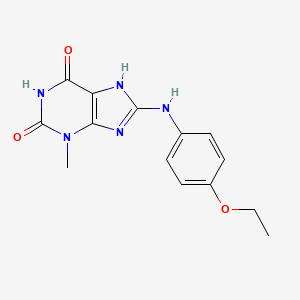
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
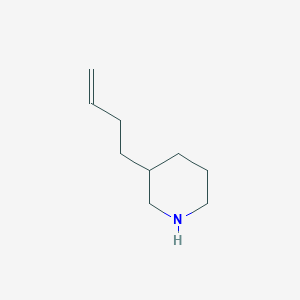
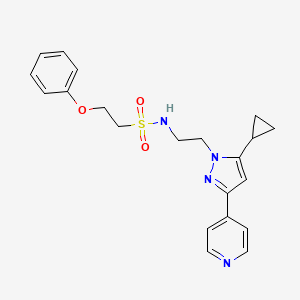
![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)

![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride](/img/structure/B2445826.png)
![N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2445827.png)
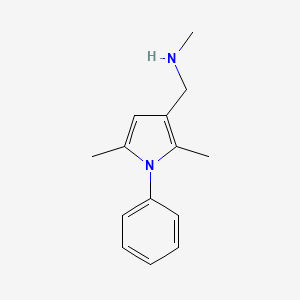
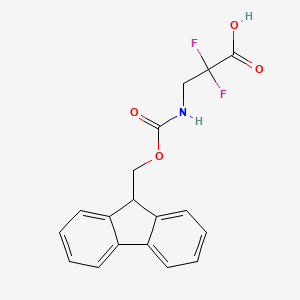
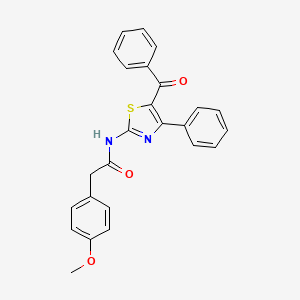
![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2445835.png)
